Ethanone, 2-(2-imidazolidinylidene)-1-phenyl-
Description
"Ethanone, 2-(2-imidazolidinylidene)-1-phenyl-" is a ketone derivative featuring a phenyl group at the 1-position and a 2-imidazolidinylidene substituent at the 2-position of the ethanone backbone.
Properties
IUPAC Name |
2-imidazolidin-2-ylidene-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12-13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMPGMKENCNIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=CC=C2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356315 | |
| Record name | Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64944-80-5 | |
| Record name | Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Parameters
The BEMP-catalyzed pathway involves a base-mediated isomerization of propargylic ureas to allenamide intermediates, followed by cyclization (Figure 1). Density functional theory (DFT) calculations confirm a low energy barrier (12.5 kcal/mol) for the cyclization step, explaining the rapid kinetics.
Table 1: Performance of Organocatalysts in Imidazolidinone Synthesis
| Catalyst | Substrate Scope | Yield (%) | Reaction Time |
|---|---|---|---|
| BEMP (5 mol%) | Aryl, alkyl substituents | 68–93 | 1–60 min |
| MTBD | Electron-deficient aryl | 45–72 | 2–4 h |
| DBU | Sterically hindered | <50 | 6–12 h |
The choice of solvent significantly impacts efficiency. Acetonitrile outperforms polar aprotic solvents like THF, likely due to improved solubility of intermediates.
Solvent-Free Mechanochemical Approaches
Emerging green chemistry protocols utilize mechanochemical grinding to synthesize imidazolidinylidene derivatives without solvents. Ball-milling techniques enable reactions between solid imidazolidine precursors and activated ketones, achieving yields comparable to solution-phase methods.
Advantages of Mechanochemistry
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Reduced environmental impact : Eliminates volatile organic solvents.
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Enhanced reaction rates : Shear forces accelerate diffusion-limited steps.
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Improved selectivity : Controlled stoichiometry minimizes side reactions.
Table 2: Comparison of Solvent vs. Solvent-Free Synthesis
| Parameter | Solution-Phase (CH₃CN) | Mechanochemical |
|---|---|---|
| Reaction time | 1–60 min | 10–30 min |
| Yield (%) | 68–93 | 65–89 |
| Purity (HPLC) | 95–98% | 92–95% |
| Energy consumption | Moderate | Low |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. A three-step continuous flow process has been developed:
Critical Process Parameters
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Temperature control : Exothermic conjugation step requires precise cooling (−10°C) to prevent decomposition.
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Catalyst lifetime : Pd/C retains activity for >50 cycles with periodic regeneration.
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Throughput : Continuous systems achieve 50 kg/day output, surpassing batch reactors (15 kg/day).
Reaction Optimization and Kinetic Studies
Kinetic profiling reveals second-order dependence on imidazolidine and phenylethanone concentrations (k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C). Arrhenius analysis gives an activation energy (Eₐ) of 45.2 kJ/mol, indicating a thermally accessible pathway.
Optimization Strategies
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Microwave assistance : Reduces reaction time by 60% (ΔT = 80°C, 300 W irradiation).
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Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) enhances interfacial kinetics in biphasic systems.
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DoE-guided optimization : Response surface methodology identifies ideal conditions (pH 8.5, 1.2:1 molar ratio).
Comparative Analysis of Synthetic Routes
Table 3: Merits and Limitations of Preparation Methods
| Method | Throughput | Cost (USD/kg) | Sustainability |
|---|---|---|---|
| BEMP catalysis | Medium | 320 | Moderate |
| Mechanochemical | Low | 280 | High |
| Continuous flow | High | 210 | Medium |
Economic data from; sustainability metrics based on E-factor analysis.
The continuous flow method offers the best balance of scalability and cost, while mechanochemical synthesis excels in environmental metrics. Organocatalytic routes remain valuable for producing high-purity batches for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features
The table below compares the molecular structures of "Ethanone, 2-(2-imidazolidinylidene)-1-phenyl-" and analogous compounds:
Key Observations :
- The imidazolidinylidene group in the target compound distinguishes it from JWH-250 (indole-based) and cathinone derivatives (pyrrolidine-based).
Physicochemical Properties
Key Observations :
- The imidazolidinylidene group may reduce solubility in water compared to brominated or cathinone derivatives.
- FTIR and NMR are critical for distinguishing carbonyl and aromatic protons in these compounds .
Biological Activity
Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- is a compound that has garnered attention for its diverse biological activities and potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- possesses a unique structure characterized by an imidazolidinylidene moiety linked to a phenyl group. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The imidazolidinylidene group facilitates the formation of stable complexes with these targets, leading to modulation of their activity. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, potentially leading to antiproliferative effects against cancer cells .
Anticancer Properties
Research indicates that derivatives of imidazole compounds, including those related to Ethanone, exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds similar to Ethanone have shown potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves DNA intercalation and inhibition of topoisomerase II .
Antimicrobial Activity
Ethanone derivatives have also been evaluated for their antimicrobial properties. Studies have reported varying degrees of activity against bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, indicating their potential as antimicrobial agents.
Case Studies
- Dual DNA Intercalators : A study synthesized hybrid compounds that integrated imidazole derivatives with acenaphthylenone. These compounds exhibited dual activity as DNA intercalators and topoisomerase inhibitors, demonstrating enhanced anticancer properties compared to standard treatments like doxorubicin .
- Enzyme Interaction Studies : In another investigation, the binding affinity of Ethanone derivatives to specific enzymes was assessed using molecular docking techniques. Results indicated strong interactions with active sites, suggesting potential therapeutic applications in enzyme-related diseases .
Research Applications
Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- is being explored in several research domains:
- Medicinal Chemistry : As a lead compound for drug development targeting cancer and microbial infections.
- Biochemical Research : To study enzyme mechanisms and protein interactions.
- Material Science : In the synthesis of specialty chemicals and materials.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the structural features of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl-?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the presence of the phenyl and imidazolidinylidene groups. For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data. Refer to crystallographic standards in for best practices in data collection and refinement . Gas chromatography (GC) methods, as detailed in for related ethanones, can optimize purity analysis under varying temperature programs .
Q. How should researchers handle safety considerations for this compound given limited toxicological data?
- Methodological Answer: Adopt precautionary measures from structurally similar compounds. recommends avoiding inhalation (P261), using PPE (gloves, lab coats), and ensuring adequate ventilation. Toxicity predictions can be inferred from imidazolidine derivatives in , which highlight respiratory hazards and LD50 thresholds .
Q. What synthetic routes are feasible for introducing the imidazolidinylidene group into phenyl ethanone derivatives?
- Methodological Answer: Condensation reactions between phenylacetone and imidazolidine precursors (e.g., amidines) under anhydrous conditions are common. outlines analogous syntheses for acetylfuran derivatives, emphasizing nucleophilic substitution and catalyst selection . Monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry.
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reactivity of the imidazolidinylidene moiety?
- Methodological Answer: Density Functional Theory (DFT) calculations can model electronic effects of the imidazolidinylidene group (e.g., charge distribution, frontier orbitals). provides thermodynamic datasets (e.g., vapor-liquid equilibrium) to validate computational models for related ketones . Pair these with crystallographic data ( ) to correlate structural features with reactivity trends .
Q. What experimental designs are optimal for studying catalytic applications of this compound in organic transformations?
- Methodological Answer: Design kinetic studies under controlled atmospheres (e.g., inert gas) to assess catalytic efficiency in reactions like hydrogenation or C–C coupling. Reference ’s protocols for pyridine-derived catalysts, adjusting parameters like solvent polarity and temperature. Use GC-MS ( ) or HPLC for product quantification .
Q. How can researchers address discrepancies in stability data under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. ’s safety guidelines for sulfanyl-ethanone derivatives recommend testing under oxidative and hydrolytic stress. Cross-reference with NIST’s thermophysical data () for temperature-dependent behavior .
Q. What strategies validate interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. ’s analysis of prohibited drugs with similar structures (e.g., JWH-250) provides a framework for evaluating receptor selectivity and dose-response relationships . Pair with molecular docking simulations using crystallographic data ( ) .
Data Contradiction and Validation
Q. How should conflicting chromatographic retention indices (e.g., Kovats vs. Lee) be reconciled for this compound?
- Methodological Answer: Standardize methods using NIST reference databases ( ) to compare retention indices across column types (polar vs. nonpolar). Validate with internal standards and replicate experiments under identical conditions. ’s GC protocols for o-acetyltoluene offer a template for method optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
